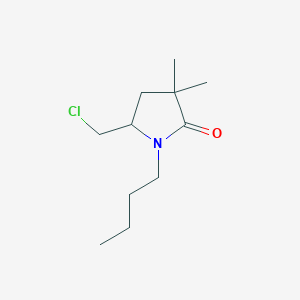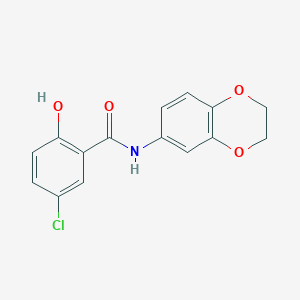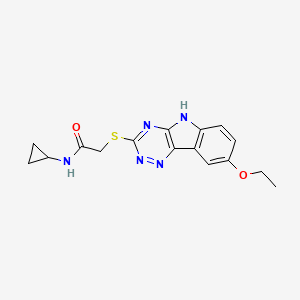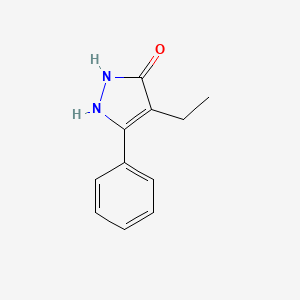
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-butyl-5-(chlorométhyl)-3,3-diméthyl-2-pyrrolidinone est un composé chimique de formule moléculaire C10H18ClNO. C’est un dérivé de la 2-pyrrolidinone, une lactame à cinq chaînons, et présente un groupe butyle, un groupe chlorométhyle et deux groupes méthyle liés au cycle pyrrolidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-butyl-5-(chlorométhyl)-3,3-diméthyl-2-pyrrolidinone implique généralement la réaction de la 2-pyrrolidinone avec des agents alkylants appropriés. Une méthode courante est l’alkylation de la 2-pyrrolidinone avec le 1-chlorobutane en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium. La réaction est réalisée sous reflux dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs peuvent optimiser le processus de production. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
La 1-butyl-5-(chlorométhyl)-3,3-diméthyl-2-pyrrolidinone peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d’oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réactions de réduction : La réduction du composé peut conduire à la formation d’amines ou d’alcools correspondants.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l’azoture de sodium, le thiocyanate de potassium ou le méthylate de sodium peuvent être utilisés dans des conditions douces.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome en milieu acide ou basique.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium dans des solvants anhydres.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l’azoture de sodium donnerait le dérivé azoture correspondant, tandis que l’oxydation avec le permanganate de potassium pourrait produire un dérivé acide carboxylique.
Applications de la recherche scientifique
La 1-butyl-5-(chlorométhyl)-3,3-diméthyl-2-pyrrolidinone présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que bloc de construction dans la conception de composés bioactifs.
Médecine : Exploré pour ses propriétés pharmacologiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, tels que des polymères et des résines.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
Le mécanisme d’action de la 1-butyl-5-(chlorométhyl)-3,3-diméthyl-2-pyrrolidinone dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou l’ADN, ce qui peut entraîner des effets biologiques tels que l’inhibition de l’activité enzymatique ou l’induction de dommages à l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
1-butyl-5-(chlorométhyl)-4-méthyl-2-pyrrolidinone : Structure similaire mais avec un motif de substitution différent sur le cycle pyrrolidinone.
1-butyl-5-(bromométhyl)-3,3-diméthyl-2-pyrrolidinone : Structure similaire mais avec un groupe bromométhyle au lieu d’un groupe chlorométhyle.
1-butyl-5-(hydroxyméthyl)-3,3-diméthyl-2-pyrrolidinone : Structure similaire mais avec un groupe hydroxyméthyle au lieu d’un groupe chlorométhyle.
Unicité
La 1-butyl-5-(chlorométhyl)-3,3-diméthyl-2-pyrrolidinone est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique distincte et une activité biologique potentielle. La présence du groupe chlorométhyle permet des modifications chimiques polyvalentes, ce qui en fait un intermédiaire précieux en chimie synthétique.
Propriétés
Numéro CAS |
647027-56-3 |
|---|---|
Formule moléculaire |
C11H20ClNO |
Poids moléculaire |
217.73 g/mol |
Nom IUPAC |
1-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H20ClNO/c1-4-5-6-13-9(8-12)7-11(2,3)10(13)14/h9H,4-8H2,1-3H3 |
Clé InChI |
UFEQNPYWKKJYFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(CC(C1=O)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)





![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

